

Measuring Alintegimod Efficacy in Syngeneic Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alintegimod*

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Introduction

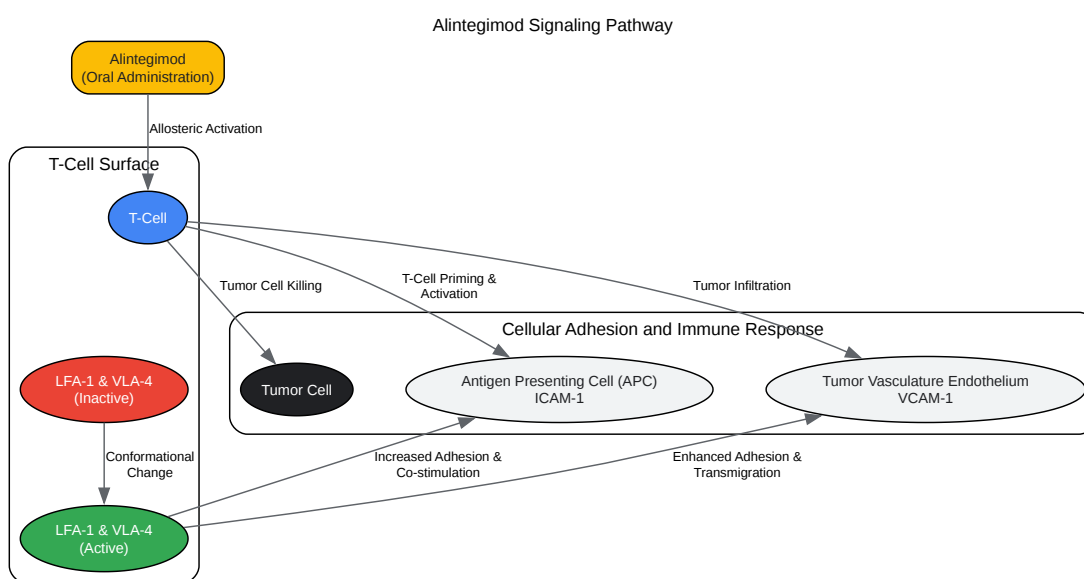
Alintegimod (also known as 7HP-349) is an orally bioavailable, small molecule that acts as an allosteric activator of the integrins VLA-4 ($\alpha 4\beta 1$) and LFA-1 ($\alpha L\beta 2$).^[1] This activation is crucial for enhancing the immune response against tumors. By promoting the adhesion of leukocytes to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), **Alintegimod** facilitates several key steps in the cancer-immunity cycle.^{[1][2][3]} These steps include improved T-cell trafficking into the tumor microenvironment, enhanced antigen presentation, and robust T-cell activation.^{[1][2][3]} Preclinical studies have demonstrated that **Alintegimod** possesses anti-tumor efficacy both as a monotherapy and in combination with immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1, in syngeneic tumor models like B16 melanoma and CT26 colon carcinoma.^{[4][5]}

These application notes provide a detailed overview and protocols for evaluating the efficacy of **Alintegimod** in syngeneic tumor models, a critical step in the preclinical development of novel immunotherapies.

Alintegimod's Mechanism of Action

Alintegimod's therapeutic potential lies in its ability to modulate the interaction between immune cells and other cells, such as endothelial cells and antigen-presenting cells (APCs). By

allosterically activating LFA-1 and VLA-4 integrins on the surface of T-cells, **Alintegimod** strengthens the cellular adhesion necessary for an effective anti-tumor immune response.



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Caption: Alintegimod's mechanism of action.

Experimental Protocols

Syngeneic Tumor Model Establishment

Objective: To establish solid tumors in immunocompetent mice that are syngeneic to the tumor cell line.

Materials:

- Cell Lines: B16-F10 (melanoma, C57BL/6 background), CT26 (colon carcinoma, BALB/c background)
- Mice: Female C57BL/6 or BALB/c mice, 6-8 weeks old
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Syringes and needles (27-30 gauge)
- Calipers

Protocol:

- Culture B16-F10 or CT26 cells in their recommended complete medium to ~80% confluency.
- Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, cold PBS at a concentration of 1×10^6 cells per 100 μL .
- Subcutaneously inject 100 μL of the cell suspension into the right flank of the appropriate mouse strain (C57BL/6 for B16-F10, BALB/c for CT26).
- Monitor the mice for tumor growth. Tumor volume can be measured with calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment groups.

Alintegimod Dosing and Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of **Alintegimod** as a monotherapy and in combination with checkpoint inhibitors.

Materials:

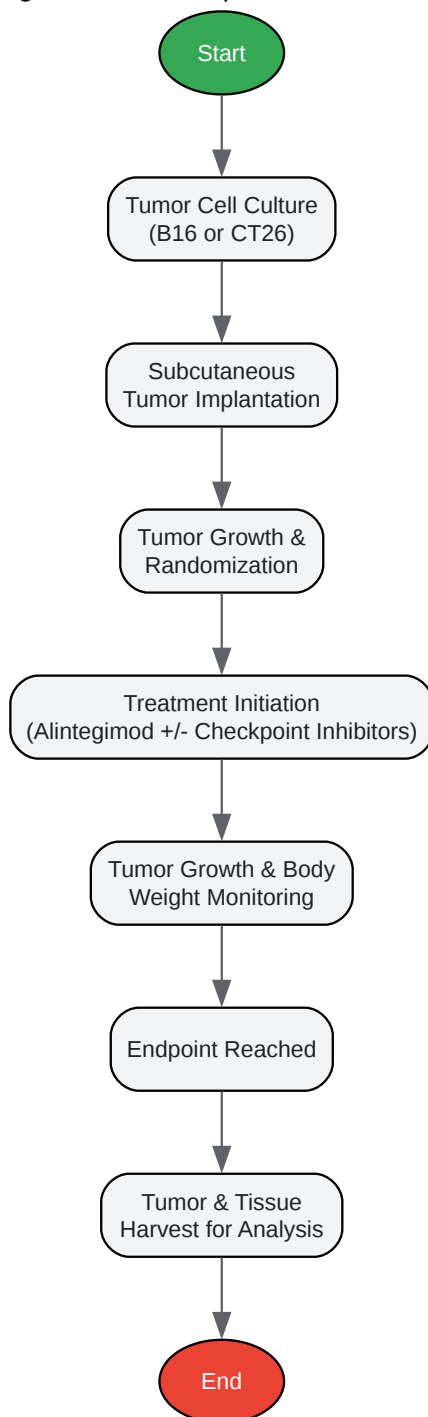
- Tumor-bearing mice
- **Alintegimod** (formulated for oral gavage)
- Vehicle control
- Anti-mouse PD-1 antibody
- Anti-mouse CTLA-4 antibody
- Isotype control antibody
- Oral gavage needles

Protocol:

- Randomize mice into the following treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection)
 - Group 2: **Alintegimod** (oral gavage) + Isotype control (intraperitoneal injection)
 - Group 3: Vehicle control (oral gavage) + Anti-PD-1/CTLA-4 (intraperitoneal injection)
 - Group 4: **Alintegimod** (oral gavage) + Anti-PD-1/CTLA-4 (intraperitoneal injection)
- Administer **Alintegimod** or vehicle control daily via oral gavage. The exact dosage should be determined from dose-finding studies.
- Administer checkpoint inhibitors or isotype control twice a week via intraperitoneal injection.
- Measure tumor volume and body weight 2-3 times per week.
- Monitor mice for signs of toxicity.

- Euthanize mice when tumors reach a predetermined size or at the end of the study.
- Collect tumors, spleens, and lymph nodes for further analysis.

Syngeneic Model Experimental Workflow



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Caption: Workflow for syngeneic tumor model studies.

Data Presentation

Table 1: Tumor Growth Inhibition with Alintegimod

Treatment Group	Mean Tumor Volume (mm ³) at Day 21 ± SEM	Percent Tumor Growth Inhibition (%)
Vehicle + Isotype	Illustrative Data	-
Alintegimod + Isotype	Illustrative Data	Illustrative Data
Vehicle + Anti-PD-1	Illustrative Data	Illustrative Data
Alintegimod + Anti-PD-1	Illustrative Data	Illustrative Data

Table 2: Immune Cell Infiltration in Tumors

Treatment Group	CD8+ T-cells (% of CD45+)	CD4+ T-cells (% of CD45+)	Regulatory T-cells (% of CD4+)
Vehicle + Isotype	Illustrative Data	Illustrative Data	Illustrative Data
Alintegimod + Isotype	Illustrative Data	Illustrative Data	Illustrative Data
Vehicle + Anti-PD-1	Illustrative Data	Illustrative Data	Illustrative Data
Alintegimod + Anti-PD-1	Illustrative Data	Illustrative Data	Illustrative Data

Table 3: Cytokine Levels in Tumor Microenvironment

Treatment Group	IFN- γ (pg/mg tissue)	TNF- α (pg/mg tissue)	IL-2 (pg/mg tissue)
Vehicle + Isotype	Illustrative Data	Illustrative Data	Illustrative Data
Alintegimod + Isotype	Illustrative Data	Illustrative Data	Illustrative Data
Vehicle + Anti-PD-1	Illustrative Data	Illustrative Data	Illustrative Data
Alintegimod + Anti-PD-1	Illustrative Data	Illustrative Data	Illustrative Data

Note: The data in the tables above are for illustrative purposes. Specific values should be populated from experimental results.

Key Experiments for Efficacy Measurement

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the different immune cell populations within the tumor, spleen, and draining lymph nodes.

Protocol:

- Prepare single-cell suspensions from the harvested tumors, spleens, and lymph nodes.
- Perform red blood cell lysis if necessary.
- Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers. A representative panel could include:
 - CD45 (pan-leukocyte marker)
 - CD3 (T-cell marker)
 - CD4 (helper T-cell marker)
 - CD8 (cytotoxic T-cell marker)
 - FoxP3 (regulatory T-cell marker)

- CD11b (myeloid cell marker)
- Gr-1 (granulocyte and myeloid-derived suppressor cell marker)
- F4/80 (macrophage marker)
- Acquire the data on a flow cytometer.
- Analyze the data to determine the percentage and absolute number of each immune cell population.

Cytokine and Chemokine Analysis

Objective: To measure the levels of key cytokines and chemokines in the tumor microenvironment and serum to assess the nature of the immune response.

Protocol:

- Homogenize a portion of the tumor tissue in a suitable lysis buffer.
- Centrifuge the homogenate and collect the supernatant.
- Collect blood from the mice and prepare serum.
- Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of cytokines and chemokines such as IFN- γ , TNF- α , IL-2, CXCL9, and CXCL10.

Conclusion

The use of syngeneic tumor models is indispensable for the preclinical evaluation of immunotherapies like **Alintegimod**. The protocols outlined in these application notes provide a framework for robustly assessing the anti-tumor efficacy and mechanism of action of **Alintegimod**. By measuring tumor growth inhibition, profiling the immune cell infiltrate, and analyzing the cytokine milieu, researchers can gain a comprehensive understanding of **Alintegimod**'s therapeutic potential. The confirmed efficacy of **Alintegimod** in B16 and CT26 models underscores its promise as a novel cancer immunotherapy.[4][5]

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- To cite this document: BenchChem. [Measuring Alintegimod Efficacy in Syngeneic Tumor Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399455#measuring-alintegimod-efficacy-in-syngeneic-tumor-models]

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